molecular formula C15H23N3O3S2 B2504776 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1234888-66-4

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2504776
CAS No.: 1234888-66-4
M. Wt: 357.49
InChI Key: ARIJTZAKHGYHME-UHFFFAOYSA-N
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Description

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H23N3O3S2 and its molecular weight is 357.49. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications and Biological Activities

Urea derivatives, including those with complex structures similar to the queried compound, have been extensively studied for their biological and pharmacological activities. For instance, urea and thiourea derivatives have been explored for their potential in treating a variety of conditions, showcasing a broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, highlighting the versatility of urea derivatives in drug design and therapeutic applications (Jagtap et al., 2017).

Anion Binding and Chemical Sensing

Urea and thiourea derivatives have also been recognized for their anion binding capabilities, which are crucial for the development of sensors and materials for environmental and biological applications. The ability of these compounds to form hydrogen bonds with anions has led to their use in the design of sensors that can detect and measure the presence of various anions, contributing to advancements in chemical sensing and environmental monitoring (Blažek Bregović et al., 2015).

Significance in Medicinal Chemistry

The incorporation of urea functionalities in small molecules is a common strategy in medicinal chemistry to enhance drug-target interactions. The hydrogen bonding capabilities of urea groups can improve the selectivity, potency, and pharmacokinetic profile of lead molecules, underscoring their importance in the design of more effective and safer drugs (Jagtap et al., 2017).

Properties

IUPAC Name

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S2/c19-15(17-11-13-2-1-9-22-13)16-10-12-5-7-18(8-6-12)23(20,21)14-3-4-14/h1-2,9,12,14H,3-8,10-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIJTZAKHGYHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.